molecular formula C11H11ClN4O2S B12742252 Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride CAS No. 130623-68-6

Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride

Cat. No.: B12742252
CAS No.: 130623-68-6
M. Wt: 298.75 g/mol
InChI Key: XDVGPZMHDGFYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is a complex organic compound that features a benzenamine core substituted with a dihydroimidazo-thiazole ring and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, which involves heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to the formation of different products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include γ-bromodipnones, 2-aminothiazoles, and various solvents such as benzene. Reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazo-thiazole ring system, which can exhibit different biological activities depending on the substituents present .

Scientific Research Applications

Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride involves its interaction with specific molecular targets in cancer cells. The compound can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation . These effects contribute to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzenamine core with a dihydroimidazo-thiazole ring and a nitro group makes it a versatile compound for various scientific applications.

Properties

CAS No.

130623-68-6

Molecular Formula

C11H11ClN4O2S

Molecular Weight

298.75 g/mol

IUPAC Name

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitroaniline;hydrochloride

InChI

InChI=1S/C11H10N4O2S.ClH/c12-8-2-1-7(5-9(8)15(16)17)10-6-18-11-13-3-4-14(10)11;/h1-2,5-6H,3-4,12H2;1H

InChI Key

XDVGPZMHDGFYSA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)N)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.